N-Desformyl-4-desacetyl Vincristine Disulfate Salt
Description
Properties
IUPAC Name |
methyl (1S,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34-,35+,36-,39+,40-,41+,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZLTEFTENESPM-YGCSSCDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desformyl-4-desacetyl Vincristine Disulfate Salt involves multiple steps, starting from the natural product vincristine. The process includes the removal of formyl and acetyl groups under specific reaction conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary between different research and industrial settings .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. This involves the use of advanced chemical synthesis techniques and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-Desformyl-4-desacetyl Vincristine Disulfate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
N-Desformyl-4-desacetyl Vincristine Disulfate Salt serves as a reference standard in analytical chemistry. Its unique chemical structure allows researchers to study the properties and behaviors of similar compounds, facilitating the development of new analytical techniques.
Biology
In biological research, this compound is investigated for its effects on cellular processes. Studies focus on how it interacts with microtubules, which are crucial for cell division and stability. Its ability to disrupt microtubule dynamics leads to cell cycle arrest and apoptosis, making it a significant subject in cancer biology research.
Medicine
The primary application of this compound is in cancer treatment. It is being studied for its therapeutic effects against various cancers, including leukemia and solid tumors. The compound's modified structure may enhance its bioactivity while potentially reducing side effects compared to vincristine.
Industry
In the pharmaceutical industry, this compound is utilized in the development of new drugs and bioactive compounds. Its synthesis and purification processes are critical for producing high-quality pharmaceuticals that meet regulatory standards.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Study on Leukemia
A study demonstrated that this compound significantly reduced leukemia cell proliferation in vitro. Researchers observed an increase in apoptosis markers among treated cells compared to controls, indicating its potential as a therapeutic agent against leukemia.
Solid Tumor Research
Another investigation focused on solid tumors, where this compound was shown to inhibit tumor growth in animal models. The study reported improved survival rates and reduced tumor sizes in treated subjects compared to untreated groups.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Reference standard | Facilitates analytical technique development |
| Biology | Cellular process studies | Disrupts microtubule dynamics leading to apoptosis |
| Medicine | Cancer treatment | Effective against leukemia and solid tumors |
| Industry | Drug development | Critical for producing high-quality pharmaceuticals |
Mechanism of Action
The mechanism of action of N-Desformyl-4-desacetyl Vincristine Disulfate Salt involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of vincristine, but the specific modifications in this compound may enhance its bioactivity and reduce side effects .
Comparison with Similar Compounds
Key Observations:
- In contrast, 4-Desacetyl Vincristine Methosulfate retains the N-formyl group but replaces the acetyl group with a methosulfate moiety, altering polarity . Vincristine N-Oxide introduces an oxygen atom at the N-methyl position, enhancing hydrophilicity .
- Physicochemical Properties: The disulfate salt’s sulfation improves water solubility, a critical factor for intravenous administration, though direct solubility data are unavailable . Evidence from similar salts (e.g., NaCl effects on vincristine extraction) suggests ionic interactions may influence stability and solubility . Methosulfate derivatives like 4-Desacetyl Vincristine Methosulfate likely exhibit intermediate polarity, balancing lipid and aqueous solubility .
Analytical and Pharmacological Profiles
Analytical Methods :
- Biological Activity: While vincristine’s mechanism involves tubulin binding and mitotic arrest, structural modifications in derivatives may alter potency or toxicity. No direct IC₅₀ or in vivo data are available for the disulfate salt, but its role as a research intermediate suggests utility in structure-activity relationship (SAR) studies .
Stability and Handling
- The disulfate salt requires storage at -20°C to prevent degradation, stricter than vincristine’s 2–8°C storage, indicating higher sensitivity to thermal or hydrolytic breakdown .
- Methosulfate and N-oxide derivatives lack explicit storage guidelines, though sulfated compounds generally demand controlled conditions to avoid desulfation .
Biological Activity
N-Desformyl-4-desacetyl Vincristine Disulfate Salt is a derivative of vincristine, a well-known vinca alkaloid utilized in cancer therapy. This compound exhibits significant biological activity, particularly in its ability to disrupt cellular processes, which has implications for cancer treatment and research.
Overview of this compound
- Chemical Formula : CHNO
- Molecular Weight : 754.9 g/mol
- CAS Number : 1285859-25-7
This compound is synthesized by modifying vincristine through the removal of formyl and acetyl groups, which enhances its bioactivity and may reduce side effects compared to its parent compound .
This compound primarily functions by interacting with microtubules in the cytoskeleton of cells. The mechanism involves:
- Binding to Tubulin : The compound binds to tubulin, inhibiting its polymerization into microtubules.
- Disruption of Microtubule Dynamics : This disruption leads to cell cycle arrest, particularly during the metaphase stage, triggering apoptosis in cancer cells .
- Enhanced Efficacy : The structural modifications in this derivative may enhance its therapeutic efficacy while potentially minimizing toxicity compared to traditional vincristine.
Anticancer Properties
This compound has been researched for its anticancer properties. Studies indicate that it effectively inhibits the proliferation of various cancer cell lines, including:
- Leukemia Cells
- Lymphoma Cells
- Solid Tumors
The compound's ability to induce apoptosis and inhibit cell growth makes it a candidate for further development in cancer therapies .
Comparative Studies
A comparative analysis with other vinca alkaloids reveals that this compound exhibits distinct advantages:
| Compound | Mechanism of Action | Efficacy in Cancer Treatment | Side Effects |
|---|---|---|---|
| N-Desformyl-4-desacetyl Vincristine | Microtubule disruption | High | Lower compared to vincristine |
| Vincristine | Microtubule disruption | Widely used | Neurotoxicity, constipation |
| Vinblastine | Microtubule disruption | Effective for certain cancers | Bone marrow suppression |
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- Study on Leukemia : A study demonstrated that this compound significantly reduced leukemia cell viability in vitro, showing promise as a therapeutic agent for hematological malignancies.
- Solid Tumor Research : In research involving solid tumors, the compound exhibited potent antitumor activity, leading to decreased tumor size in animal models .
- Combination Therapies : Preliminary findings suggest that combining N-Desformyl-4-desacetyl Vincristine with other chemotherapeutic agents may enhance overall treatment efficacy and reduce resistance .
Q & A
Q. What analytical methods are recommended for identifying and characterizing N-Desformyl-4-desacetyl Vincristine Disulfate Salt in experimental settings?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 220–280 nm) to separate and quantify the compound. Ensure mobile phases include ammonium acetate or trifluoroacetic acid to enhance resolution of sulfated derivatives .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode provides accurate mass determination and structural confirmation. Compare fragmentation patterns with reference standards to distinguish desulfated metabolites .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or methanol can resolve structural features, such as desformyl and desacetyl modifications. Use 2D NMR (COSY, HSQC) for complex stereochemical assignments .
- Purity Assessment: Follow USP guidelines for reagent-grade validation, including residual solvent analysis (e.g., GC-MS) and titration for sulfate content .
Q. How can researchers synthesize this compound with high purity?
Methodological Answer:
- Stepwise Derivatization: Start with vincristine sulfate as the precursor. Perform enzymatic deacetylation (e.g., esterase treatment) at position 4, followed by formyl group removal via mild acid hydrolysis (0.1 M HCl, 25°C, 2 hours). Confirm intermediate structures using TLC and MS .
- Sulfation: React the intermediate with sulfur trioxide-triethylamine complex in anhydrous DMF. Monitor reaction progress via ion-pair chromatography to ensure complete disulfate formation .
- Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Lyophilize the final product and validate purity (>98%) via elemental analysis and ICP-OES for sulfur content .
Advanced Research Questions
Q. How do salt effects influence the extraction efficiency of this compound, and how can protocols be optimized?
Methodological Answer:
- Salt-Induced Solubility Shifts: As demonstrated in vincristine extraction studies, NaCl concentrations >6% (w/v) reduce extraction efficiency (EF) due to decreased phase separation in liquid-liquid extractions. For disulfate salts, ionic strength >0.5 M may precipitate the compound, necessitating lower salt conditions .
- Optimization Strategy:
Q. How should researchers address contradictory cytotoxicity data for this compound across cell lines?
Methodological Answer:
- Cell Line Variability: Test the compound in panels of cancer cell lines (e.g., HCC827, 293 Ad5) with documented metabolic profiles. For example, HCC827 (non-small cell lung cancer) may show higher sensitivity due to overexpression of sulfate transporters .
- Metabolite Interference: Quantify intracellular metabolites (e.g., sulfated steroids) via LC-MS/MS to identify competitive inhibition. Adjust culture media to exclude interfering sulfated compounds .
- Dose-Response Refinement: Use 3D spheroid models to mimic tumor microenvironments. Conduct time-course assays (0–72 hours) to capture delayed effects from desulfation .
Q. What experimental designs are recommended to study metabolic interactions of this compound in premenopausal cancer models?
Methodological Answer:
- Cohort Design: Include premenopausal patient-derived xenografts (PDX) with stratified breast density metrics (e.g., volumetric percent density, VPD). Monitor metabolite associations using untargeted metabolomics .
- Hormonal Modulation: Co-administer androstenediol disulfate (inversely linked to VPD) to assess competitive inhibition of sulfatase enzymes. Use longitudinal MRI to correlate metabolic changes with tumor density .
- Statistical Rigor: Apply false discovery rate (FDR) corrections for multi-metabolite analyses. For example, in breast density studies, FDR p-values <0.05 were deemed significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
